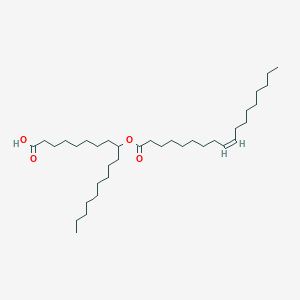![molecular formula C16H12O B160559 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one CAS No. 1942-31-0](/img/structure/B160559.png)
1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one
Übersicht
Beschreibung
1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one is a chemical compound with the molecular formula C16H12O . It is classified as an aryl alkynone compound .
Molecular Structure Analysis
The molecular structure of 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one consists of a phenyl ring attached to an ethynyl group, which is further connected to another phenyl ring through an ethanone group . The exact mass of the molecule is 220.088815002 g/mol .Physical And Chemical Properties Analysis
1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one has a molecular weight of 220.26 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds .Wissenschaftliche Forschungsanwendungen
Role in Corrosion Inhibition
Imidazole and its derivative molecules, closely related in structure to 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one, are significant in corrosion inhibition. For instance, these molecules show high efficiency in protecting carbon steel in acidic media. Quantum chemical calculations reveal that the global hardness of inhibitor molecules is inversely proportional to inhibition efficiency, indicating that softer molecules lead to higher anticorrosion performance (Costa et al., 2021).
Eigenschaften
IUPAC Name |
1-[4-(2-phenylethynyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-13(17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-6,9-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYZMMVPXNWSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381381 | |
| Record name | 1-[4-(Phenylethynyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one | |
CAS RN |
1942-31-0 | |
| Record name | 1-[4-(2-Phenylethynyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1942-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Phenylethynyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
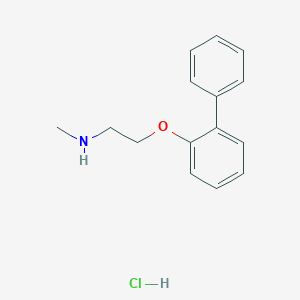
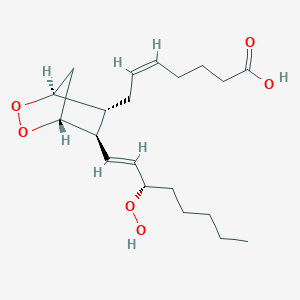
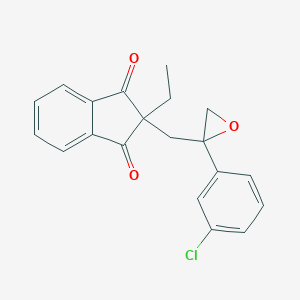
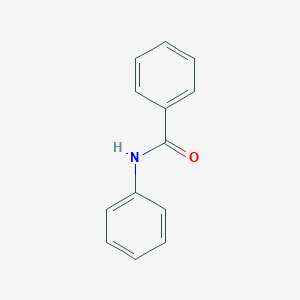
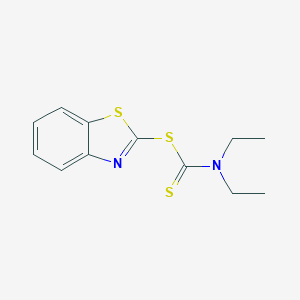



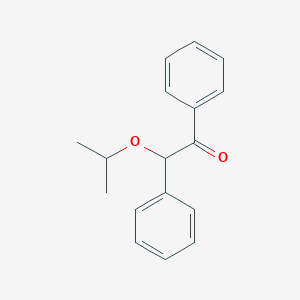

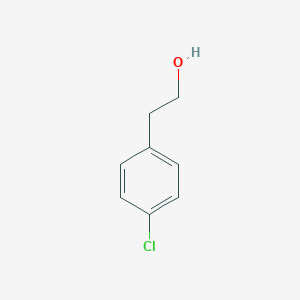
![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)
